molecular formula C9H9F2N3O B13159829 2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-carbaldehyde

2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B13159829
M. Wt: 213.18 g/mol
InChI Key: OZBSHZXEBYIAHM-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a chemical compound that features a pyrimidine ring substituted with a difluoropyrrolidine group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-carbaldehyde typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Difluoropyrrolidine Group: The difluoropyrrolidine group can be introduced via a nucleophilic substitution reaction using a suitable difluoropyrrolidine precursor.

    Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-carboxylic acid.

    Reduction: 2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.

    Biological Studies: The compound can be used in studies to investigate the biological activity of pyrimidine derivatives and their potential therapeutic effects.

    Industrial Applications: It may be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The difluoropyrrolidine group can enhance the compound’s binding affinity and selectivity, while the aldehyde group can participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-amine: Similar structure but with an amine group instead of an aldehyde.

Uniqueness

2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-carbaldehyde is unique due to the presence of both the difluoropyrrolidine group and the aldehyde functional group

Properties

Molecular Formula

C9H9F2N3O

Molecular Weight

213.18 g/mol

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C9H9F2N3O/c10-9(11)1-2-14(6-9)8-12-3-7(5-15)4-13-8/h3-5H,1-2,6H2

InChI Key

OZBSHZXEBYIAHM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(F)F)C2=NC=C(C=N2)C=O

Origin of Product

United States

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